molecular formula C23H24ClN3O4S B2822374 Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate CAS No. 1105213-69-1

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate

Cat. No. B2822374
CAS RN: 1105213-69-1
M. Wt: 473.97
InChI Key: PIPAHSMLQSIZSZ-UHFFFAOYSA-N
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Description

“Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .

Scientific Research Applications

Anticancer Properties

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate exhibits potential as an anticancer agent. Researchers have investigated its effects on tumor cell lines, revealing cytotoxicity and apoptosis induction. Mechanistic studies suggest interference with cell cycle progression and inhibition of key signaling pathways involved in cancer cell survival .

Neuroprotection and Neurodegenerative Diseases

The compound’s quinoxaline moiety has attracted attention for its neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Studies explore its potential in Alzheimer’s disease, Parkinson’s disease, and ischemic stroke models .

Antimicrobial Activity

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Researchers investigate its mode of action and potential clinical applications in treating infections .

Cardiovascular Applications

The compound’s sulfonyl group suggests possible cardiovascular benefits. It may modulate ion channels, impact vascular tone, and influence platelet aggregation. Research explores its role in hypertension, arrhythmias, and atherosclerosis .

Anti-Inflammatory and Immunomodulatory Effects

Preliminary studies indicate that this compound possesses anti-inflammatory properties. It may suppress pro-inflammatory cytokines and regulate immune responses. Investigations delve into its potential for autoimmune diseases and chronic inflammatory conditions .

Chemical Biology and Drug Design

Researchers use computational methods to explore the binding interactions of Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-4-carboxylate with target proteins. These insights aid in rational drug design and optimization, potentially leading to novel therapeutic agents .

properties

IUPAC Name

ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-11-13-27(14-12-17)21-22(26-20-6-4-3-5-19(20)25-21)32(29,30)15-16-7-9-18(24)10-8-16/h3-10,17H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPAHSMLQSIZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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